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molecular formula C10H10ClNO5 B3024671 Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester CAS No. 179419-26-2

Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester

Cat. No. B3024671
M. Wt: 259.64 g/mol
InChI Key: QSIZWXPIZBYFML-UHFFFAOYSA-N
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Patent
US06133253

Procedure details

The isopropenyl carbonate from step 88a (7.5 g, 33.6 mmol) was dissolved in a mixture of ethyl ether (100 mL) and chloroform (100 mL). The mixture was cooled to 0° C. and then bubbled with HCl gas. After standing at room temperature for 16 hours the mixture was purged with nitrogen to remove the excess HCl, and the solvent was evaporated to give the title compound (8.0 g, 92%): 1H NMR (CDCl3, 300 MHz) δ 2.11 (s, 6H), 7.39-7.44 (m, 2H), 8.27-8.32 (m, 2H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1](=[O:16])([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[O:2][C:3]([CH3:5])=[CH2:4].C(Cl)(Cl)[Cl:18]>C(OCC)C>[C:1](=[O:16])([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[O:2][C:3]([Cl:18])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(OC(=C)C)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbled with HCl gas
CUSTOM
Type
CUSTOM
Details
the mixture was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove the excess HCl
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(OC(C)(C)Cl)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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